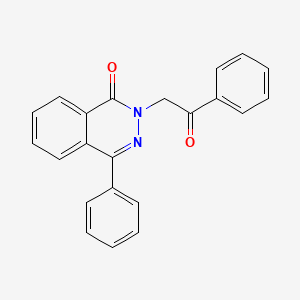
2-(2-oxo-2-phenylethyl)-4-phenyl-1(2H)-phthalazinone
描述
2-(2-oxo-2-phenylethyl)-4-phenyl-1(2H)-phthalazinone, also known as PHT-427, is a small molecule inhibitor of the Akt signaling pathway. Akt, also known as protein kinase B, is a serine/threonine kinase that plays a critical role in cell survival, proliferation, and metabolism. Dysregulation of Akt signaling has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders. PHT-427 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
作用机制
2-(2-oxo-2-phenylethyl)-4-phenyl-1(2H)-phthalazinone inhibits the Akt signaling pathway by binding to the PH domain of Akt, which is essential for its activation and membrane localization. By disrupting Akt signaling, this compound induces apoptosis and inhibits cell proliferation and migration in cancer cells. In diabetes, this compound improves insulin sensitivity by reducing Akt-mediated phosphorylation of insulin receptor substrate 1 (IRS-1), which leads to increased glucose uptake and metabolism. In neurodegenerative disorders, this compound protects against neuronal cell death by inhibiting Akt-mediated activation of mTOR and promoting autophagy.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In cancer, this compound induces apoptosis, inhibits cell proliferation and migration, and enhances the efficacy of other anticancer agents. In diabetes, this compound improves glucose tolerance and insulin sensitivity, reduces inflammation, and promotes adipocyte differentiation. In neurodegenerative disorders, this compound protects against neuronal cell death, improves cognitive function, and reduces neuroinflammation.
实验室实验的优点和局限性
One advantage of 2-(2-oxo-2-phenylethyl)-4-phenyl-1(2H)-phthalazinone is its specificity for the Akt signaling pathway, which makes it a useful tool for studying the role of Akt in various diseases. This compound has also shown promising results in preclinical studies as a potential therapeutic agent for cancer, diabetes, and neurodegenerative disorders. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and duration of treatment for this compound in different disease models.
未来方向
There are several potential future directions for research on 2-(2-oxo-2-phenylethyl)-4-phenyl-1(2H)-phthalazinone. One area of interest is the development of more potent and selective Akt inhibitors based on the structure of this compound. Another area of interest is the investigation of the therapeutic potential of this compound in combination with other agents, such as chemotherapy or immunotherapy, for the treatment of cancer. In addition, further studies are needed to determine the long-term safety and efficacy of this compound in preclinical and clinical settings, as well as its potential use in other diseases beyond cancer, diabetes, and neurodegenerative disorders.
科学研究应用
2-(2-oxo-2-phenylethyl)-4-phenyl-1(2H)-phthalazinone has been extensively studied in preclinical models of cancer, diabetes, and neurodegenerative disorders. In cancer, this compound has been shown to inhibit the growth and survival of various cancer cell lines, including breast, prostate, and lung cancer. This compound has also demonstrated synergistic effects with other anticancer agents, such as paclitaxel and cisplatin.
In diabetes, this compound has been shown to improve glucose tolerance and insulin sensitivity in obese mice, suggesting a potential therapeutic role in type 2 diabetes. In neurodegenerative disorders, this compound has been shown to protect against neuronal cell death and improve cognitive function in animal models of Alzheimer's and Parkinson's diseases.
属性
IUPAC Name |
2-phenacyl-4-phenylphthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-20(16-9-3-1-4-10-16)15-24-22(26)19-14-8-7-13-18(19)21(23-24)17-11-5-2-6-12-17/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTYWHMUXHNWKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoic acid](/img/structure/B4236966.png)
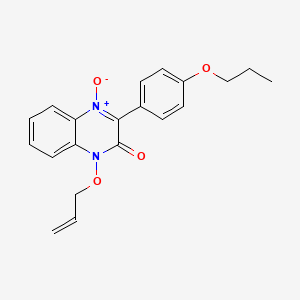
![2-chloro-N-[4-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4236969.png)
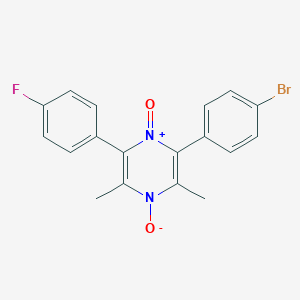
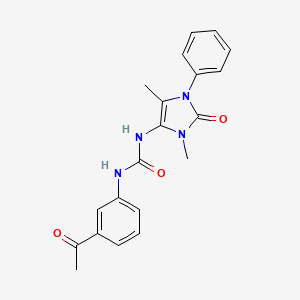

![1-[3-(2-chloro-6-nitrophenoxy)benzoyl]azepane](/img/structure/B4236992.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B4236995.png)
![N-(4-fluorophenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4237001.png)
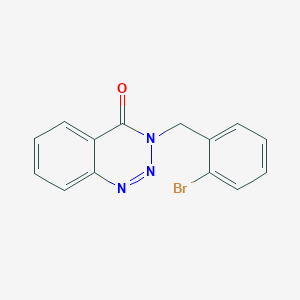
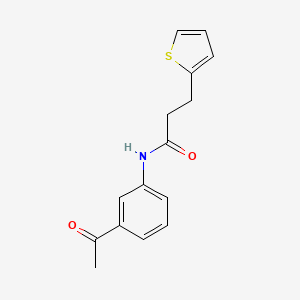
![N-(2,5-dimethoxyphenyl)-2-{[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4237062.png)
![5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(methylsulfonyl)-4-pyrimidinecarboxamide](/img/structure/B4237074.png)
![N-cyclohexyl-N'-[6-(2-methoxyphenoxy)-3-pyridinyl]thiourea](/img/structure/B4237082.png)
